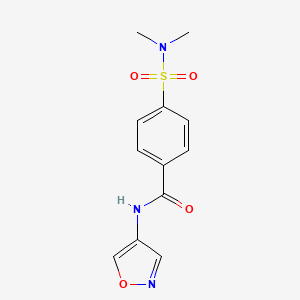

4-(N,N-dimethylsulfamoyl)-N-(isoxazol-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(N,N-dimethylsulfamoyl)-N-(isoxazol-4-yl)benzamide is a synthetic compound that has been extensively researched for its various applications in the scientific field. This compound is commonly referred to as DISSB and has been found to exhibit a wide range of biochemical and physiological effects. In

Applications De Recherche Scientifique

Supramolecular Chemistry and Nanotechnology Applications

- Benzene-1,3,5-tricarboxamides (BTAs) : These compounds are significant in supramolecular chemistry for their self-assembly into nanometer-sized rod-like structures stabilized by threefold H-bonding. Their applications range from nanotechnology to polymer processing and biomedical fields due to their adaptable and multivalent nature (S. Cantekin, T. D. de Greef, A. Palmans, 2012).

Antiepileptic and CNS Applications

- Zonisamide : As a 1,2 benzisoxazole derivative, zonisamide highlights the potential of isoxazole derivatives in treating epilepsy. Its efficacy against partial and general seizures underscores the therapeutic potential of structurally related compounds in neurological disorders (D. Peters, E. Sorkin, 1993).

Pharmacological Applications of Benzisoxazoles

- Patent Review on Benzisoxazoles (2009 – 2014) : This review emphasizes the therapeutic attraction of benzisoxazole derivatives, particularly in CNS disorders and as kinase inhibitors. The continuous exploration of these compounds in drug discovery highlights their importance in developing new therapeutic agents (Y. Uto, 2015).

DNA Interaction and Biomedical Research

- Hoechst 33258 and Analogues : The strong binding of Hoechst 33258 to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences, points to the significant role of benzimidazole derivatives in chromosome and nuclear staining, radioprotection, and as topoisomerase inhibitors. This demonstrates the utility of similar compounds in cellular biology and drug design (U. Issar, R. Kakkar, 2013).

Propriétés

IUPAC Name |

4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-15(2)20(17,18)11-5-3-9(4-6-11)12(16)14-10-7-13-19-8-10/h3-8H,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCWXTMZKGBQNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride](/img/structure/B2477116.png)

![2-Methoxy-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2477119.png)

![6-Tert-butyl-2-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2477120.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2477123.png)

![1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone](/img/structure/B2477131.png)